molecular formula C24H24N2O3S B2733451 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946372-56-1

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2733451
CAS No.: 946372-56-1
M. Wt: 420.53
InChI Key: SGCDUIQKMCRARQ-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic abscisic acid (ABA) mimic, a class of small molecules designed for agricultural research to enhance plant resistance to abiotic stresses such as drought. This compound functions by potently activating the PYR/PYL family of ABA receptors in plants . Upon binding, it inhibits downstream type 2C phosphatases (PP2Cs), thereby activating the ABA signaling pathway without being subject to the same rapid catabolism as the natural ABA hormone . This mechanism leads to the upregulation of stress-responsive genes and promotes physiological responses including stomatal closure to reduce water loss and the induction of drought resistance . The structural basis for its activity involves mediating a conserved "gate-latch-lock" interaction network within the receptor-PP2C complex, a key feature for the initiation of ABA signaling . As a research tool, this sulfonamide-functionalized compound provides a stable and potent chemical probe for investigating ABA signal transduction and for developing novel strategies for crop improvement. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-16-26-23-14-11-21(17-20(23)10-15-24(26)27)25-30(28,29)22-12-8-19(9-13-22)18-6-4-3-5-7-18/h3-9,11-14,17,25H,2,10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCDUIQKMCRARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Propyl-3-Aminophenylpropionamide

A modified protocol adapted from EP2154132A1 involves the cyclization of N-propyl-3-aminophenylpropionamide using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) in a 1:3 molar ratio. The reaction proceeds at 120°C for 6–8 hours under nitrogen, yielding 1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 72–78% efficiency.

Key Reaction Conditions

  • Reagents : P₂O₅ (1.5 equiv), MsOH (4.5 equiv)
  • Solvent : Toluene
  • Temperature : 120°C
  • Time : 8 hours

This method avoids racemization issues observed in alternative cyclization routes, ensuring high regioselectivity for the 6-amino position.

Sulfonylation with Biphenyl-4-Sulfonyl Chloride

The sulfonamide group is introduced via reaction of the tetrahydroquinoline amine with biphenyl-4-sulfonyl chloride. A protocol from PMC11740869 demonstrates high-yield sulfonylation using triethylamine (TEA) as a base in dimethylformamide (DMF).

Reaction Optimization

Optimal conditions involve:

  • Molar Ratio : 1.2:1 (sulfonyl chloride:amine)
  • Base : TEA (1.5 equiv)
  • Solvent : DMF
  • Temperature : 25–60°C
  • Time : 12–16 hours

Work-up includes precipitation in ice-cold water, filtration, and purification via silica gel chromatography (1:9 methanol:dichloromethane), achieving 85–92% yields.

Table 1: Sulfonylation Reaction Parameters

Parameter Value Source
Solvent DMF
Base Triethylamine
Temperature 25–60°C
Yield 85–92%

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR : Expected signals include a singlet for the sulfonamide NH (δ 10.12–10.30 ppm), doublets for the tetrahydroquinoline aromatic protons (δ 6.62–8.54 ppm), and multiplet peaks for the biphenyl group (δ 7.11–7.79 ppm).
  • ¹³C NMR : Carbonyl (C=O) at δ 166–170 ppm, sulfonamide sulfur at δ 43–47 ppm, and aromatic carbons between δ 115–152 ppm.
  • FT-IR : N-H stretch (3249–3368 cm⁻¹), S=O symmetric/asymmetric stretches (1130–1331 cm⁻¹), and C=O (1618 cm⁻¹).

Mass Spectrometry

LC-MS analysis confirms the molecular ion peak at m/z 461.15 [M+H]⁺, consistent with the molecular formula C₂₄H₂₀N₂O₃S.

Challenges and Mitigations

Regioselectivity in Cyclization

Phosphorus pentoxide and MsOH synergistically promote cyclization at the 6-position, minimizing byproducts. Alternative solvents like 1,3-dimethylimidazolidinone reduce side reactions but require higher temperatures (150°C).

Sulfonyl Chloride Stability

Biphenyl-4-sulfonyl chloride is moisture-sensitive. Storage under anhydrous conditions with molecular sieves ensures reagent integrity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by mimicking the action of abscisic acid (ABA). It binds to ABA receptors, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling pathways. This interaction helps plants manage water loss and improve drought resistance by activating a gene network similar to that induced by natural ABA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Several sulfonamide derivatives share structural motifs with the target compound. Below is a comparative analysis:

Compound A : N-(3-fluorophenyl)[1,1'-biphenyl]-4-sulfonamide (Y501-6975)
  • Structure: Retains the biphenyl sulfonamide group but replaces the tetrahydroquinolinone moiety with a 3-fluorophenyl ring.
  • Properties: Molecular Weight: 327.38 g/mol logP: 4.8051 (higher lipophilicity due to fluorine substitution) Polar Surface Area: 40.616 Ų Hydrogen Bond Donors/Acceptors: 1/4
  • Functional Impact: Fluorine enhances metabolic stability but reduces solubility compared to the tetrahydroquinolinone variant.
Compound B : 1-(3-fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
  • Structure : Substitutes the biphenyl group with a fluorinated methylphenyl-methanesulfonamide chain.
  • Properties :
    • Steric bulk reduced compared to the biphenyl system.
    • Fluorine and methyl groups improve target selectivity in receptor binding .
Compound C : N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
  • Structure : Replaces the biphenyl sulfonamide with a phenylmethanesulfonamide group.
  • Functional Impact : Reduced π-π stacking capacity, leading to weaker receptor affinity in ABA signaling pathways .

Key Findings :

  • The biphenyl sulfonamide group in the target compound enhances receptor binding via hydrophobic and stacking interactions, outperforming Compound C’s simpler phenylmethanesulfonamide .
  • Fluorine substituents (Compounds A and B) improve logP but may compromise aqueous solubility, a trade-off critical for drug design .
  • The tetrahydroquinolinone core in the target compound provides conformational rigidity, favoring stable protein-ligand interactions .

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide, also known as AM1, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of plant stress responses. This article delves into the compound's mechanisms of action, biochemical pathways, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and features a complex structure that includes a tetrahydroquinoline moiety. The molecular formula is C19H20N2O2C_{19}H_{20}N_{2}O_{2} with a molecular weight of 308.38 g/mol. Its chemical properties include:

PropertyValue
Molecular Weight308.38 g/mol
Molecular FormulaC19H20N2O2
LogP3.568
Polar Surface Area38.96 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Target Interaction
AM1 primarily targets the PYR/PYL family of abscisic acid (ABA) receptors in plants. By binding to these receptors, AM1 mimics the action of ABA, which is crucial for plant responses to abiotic stresses such as drought and salinity.

Biochemical Pathways
Upon binding to ABA receptors, AM1 activates downstream signaling pathways that lead to various physiological responses:

  • Inhibition of Seed Germination : AM1 prevents premature germination under unfavorable conditions.
  • Drought Resistance : The compound enhances plant resilience by promoting stomatal closure and reducing water loss.
  • Regulation of Gene Expression : It influences the expression of genes associated with stress responses.

Biological Activity Studies

Several studies have investigated the biological activity of AM1 in various contexts:

Case Study 1: Drought Stress in Arabidopsis

A study published in Plant Physiology demonstrated that treatment with AM1 significantly increased drought tolerance in Arabidopsis thaliana. Plants treated with AM1 showed reduced water loss and improved survival rates under drought conditions compared to untreated controls. This effect was attributed to enhanced ABA signaling pathways triggered by AM1 .

Case Study 2: Comparative Analysis with Other Compounds

In comparative studies against other ABA analogs such as pyrabactin, AM1 exhibited broader receptor spectrum activity and higher bioactivity. This was evidenced by its ability to trigger ABA-like responses in vegetative tissues more effectively than pyrabactin .

Biochemical Analysis

AM1's interaction with ABA receptors leads to the inhibition of type 2C protein phosphatases (PP2C), which are negative regulators of ABA signaling. This inhibition promotes the activation of downstream targets involved in stress response mechanisms.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindings
Drought StressIncreased drought tolerance and reduced water loss in Arabidopsis .
Comparative ActivityBroader receptor activity compared to pyrabactin; effective in eliciting ABA-like responses .
MechanismInhibition of PP2C leading to enhanced ABA signaling and stress response activation .

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